IDFP

Endocannabinoid System MAGL Inhibition FAAH Inhibition

IDFP (Isopropyl Dodecylfluorophosphonate; CAS 615250-02-7) is an organophosphorus compound that functions as an irreversible covalent inhibitor of the serine hydrolases monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Unlike classical organophosphate nerve agents, IDFP possesses a long alkyl chain that dramatically reduces its inhibitory potency toward acetylcholinesterase (AChE), conferring a markedly distinct serine hydrolase selectivity profile that makes it a valuable chemical probe for investigating endocannabinoid system biology without the confounding influence of cholinergic toxicity.

Molecular Formula C15H32FO2P
Molecular Weight 294.39 g/mol
CAS No. 615250-02-7
Cat. No. B126188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDFP
CAS615250-02-7
SynonymsIsopropyl Dodecylfluorophosphonate
Molecular FormulaC15H32FO2P
Molecular Weight294.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCP(=O)(OC(C)C)F
InChIInChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3
InChIKeySFRALHFBKRAJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDFP (CAS 615250-02-7) for Research Procurement: Potent, Dual MAGL/FAAH Inhibitor with Distinctive Serine Hydrolase Selectivity Profile


IDFP (Isopropyl Dodecylfluorophosphonate; CAS 615250-02-7) is an organophosphorus compound that functions as an irreversible covalent inhibitor of the serine hydrolases monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively . Unlike classical organophosphate nerve agents, IDFP possesses a long alkyl chain that dramatically reduces its inhibitory potency toward acetylcholinesterase (AChE), conferring a markedly distinct serine hydrolase selectivity profile that makes it a valuable chemical probe for investigating endocannabinoid system biology without the confounding influence of cholinergic toxicity .

Why Researchers Cannot Substitute IDFP with Single-Target MAGL or FAAH Inhibitors


Generic substitution of IDFP with widely used single-target MAGL inhibitors (e.g., JZL184) or FAAH inhibitors (e.g., PF-3845, URB597) is scientifically invalid because it fundamentally alters the experimental outcome. IDFP achieves a simultaneous, potent blockade of both MAGL (IC₅₀ = 0.8 nM) and FAAH (IC₅₀ = 3.0 nM), resulting in a massive (>10-fold) elevation of both major endocannabinoids, 2-AG and AEA, in vivo . In contrast, selective inhibitors elevate only one endocannabinoid species, leading to distinct and non-equivalent pharmacological and behavioral responses . The dual inhibition profile of IDFP is essential for studies requiring maximal, pan-endocannabinoid system activation, and substituting it with a single-target alternative would produce confounding results not representative of dual enzyme blockade.

IDFP Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data vs. JZL184, PF-3845, URB597, FNT, and Sarin


IDFP Delivers 5850-Fold Greater MAGL Potency than JZL184 vs. FAAH Selectivity Ratio

IDFP is a potent dual MAGL/FAAH inhibitor, whereas JZL184 is a selective MAGL inhibitor. Critically, the selectivity window between these two targets differs by orders of magnitude. IDFP exhibits only a 3.75-fold preference for MAGL over FAAH (IC₅₀ values of 0.8 nM vs. 3.0 nM, respectively), demonstrating robust dual-target engagement . In stark contrast, JZL184 displays a >300-fold selectivity for MAGL over FAAH in vitro, with reported FAAH IC₅₀ values of approximately 4 µM in mouse brain membranes, compared to its MAGL IC₅₀ of 8 nM . This translates to a 5850-fold difference in the MAGL:FAAH selectivity ratio between the two compounds, underscoring that IDFP is not interchangeable with JZL184 for studies requiring concurrent FAAH inhibition.

Endocannabinoid System MAGL Inhibition FAAH Inhibition Selectivity Ratio

IDFP Exhibits 4.6-Fold Greater FAAH Potency than PF-3845 (IC₅₀: 0.65 nM vs. 3.0 nM)

When compared to the widely used, selective FAAH inhibitor PF-3845, IDFP demonstrates substantially greater FAAH inhibitory potency. PF-3845 is reported to have a FAAH IC₅₀ of 0.65 nM under identical 5-minute preincubation assay conditions using recombinant human FAAH . In comparison, IDFP's FAAH IC₅₀ is 3.0 nM . This indicates PF-3845 is approximately 4.6-fold more potent at FAAH inhibition than IDFP. This difference is critical for researchers: PF-3845 provides more complete FAAH blockade at lower concentrations but lacks any MAGL inhibitory activity, whereas IDFP offers potent FAAH inhibition coupled with even more potent MAGL inhibition.

FAAH Inhibition Potency Comparison IC₅₀

IDFP Elevates Plasma Triglycerides 2.8-Fold More Potently than Fenitrothion (FNT) via Dual MAGL/FAAH Inhibition

A direct head-to-head comparative study in mice evaluated the effects of IDFP versus the organophosphate insecticide fenitrothion (FNT) on plasma triglyceride (TG) levels and liver enzyme activities . IDFP treatment resulted in a 4.8-fold increase in plasma TG levels relative to vehicle control, whereas FNT treatment produced only a 1.7-fold increase. Furthermore, mechanistic analysis revealed that IDFP significantly reduced both liver FAAH and MAGL activities (dual inhibition), while FNT exposure led to preferential FAAH inhibition with minimal MAGL activity reduction. This demonstrates that IDFP's dual inhibitory action drives a markedly greater in vivo physiological response than FNT's single-target FAAH inhibition.

In Vivo Pharmacology Lipid Metabolism Triglycerides Fenitrothion

IDFP Exhibits 7875-Fold Lower AChE Inhibitory Potency than Sarin (IC₅₀: 6300 nM vs. 0.8 nM), Eliminating Cholinergic Toxicity

IDFP is structurally related to the nerve agent sarin but possesses a long alkyl chain that critically alters its serine hydrolase selectivity profile. Sarin is a highly potent AChE inhibitor with an IC₅₀ of approximately 0.8 nM , leading to severe cholinergic toxicity. In stark contrast, IDFP exhibits an AChE IC₅₀ of only 6300 nM , representing a 7875-fold reduction in AChE inhibitory potency. This structural modification redirects IDFP's inhibitory activity toward MAGL (IC₅₀ = 0.8 nM) and FAAH (IC₅₀ = 3.0 nM) while rendering it virtually inactive against AChE at relevant experimental concentrations. Consequently, IDFP treatment in mice does not produce neurotoxic signs associated with AChE inhibition .

Serine Hydrolase Selectivity Acetylcholinesterase Safety Profile Sarin

IDFP Provides Superior In Vivo Endocannabinoid Elevation (>10-Fold Increase in 2-AG and AEA) and CB1-Dependent Behavioral Effects

In vivo administration of IDFP (10 mg/kg, i.p.) in mice results in a dramatic elevation of both major endocannabinoids, increasing brain levels of 2-AG and anandamide (AEA) by more than 10-fold, with a corresponding 10-fold decrease in arachidonic acid levels . This biochemical effect translates into robust, full-blown cannabinoid behavioral responses similar to those elicited by direct CB1 receptor agonists such as THC . The CB1 dependence of these effects has been confirmed by their blockade with the CB1 antagonist AM251 and their absence in CB1 knockout mice . While selective MAGL inhibitors like JZL184 also elevate 2-AG, they do not concurrently elevate AEA, resulting in a distinct behavioral phenotype. IDFP's dual action provides a unique pharmacological tool for studying the integrated effects of global endocannabinoid tone elevation.

In Vivo Pharmacology Endocannabinoid Elevation Behavioral Pharmacology CB1 Receptor

Optimal Research and Industrial Application Scenarios for IDFP (CAS 615250-02-7)


Maximal Endocannabinoid System Activation in In Vivo Behavioral Pharmacology Studies

IDFP is the optimal reagent for in vivo studies requiring robust, simultaneous elevation of both 2-AG and anandamide to investigate the integrated behavioral and physiological effects of global endocannabinoid tone elevation. At 10 mg/kg (i.p.), IDFP elevates brain levels of both endocannabinoids >10-fold, producing full cannabinoid behavioral effects . This dual elevation cannot be achieved with single-target MAGL inhibitors (e.g., JZL184) or FAAH inhibitors (e.g., PF-3845, URB597), making IDFP uniquely suited for this application.

Metabolic Disease Modeling: Acute Hepatic Steatosis and Insulin Resistance Induction

A single administration of IDFP acutely induces hepatic triglyceride (TG) accumulation and insulin resistance in mice via CB1 receptor-dependent mechanisms . IDFP treatment increases hepatic TG levels and alters expression of genes involved in lipid, fatty acid, and steroid metabolism. This provides a validated pharmacological model for studying the role of overactive endocannabinoid signaling in metabolic syndrome pathogenesis, with the advantage of avoiding cholinergic toxicity that confounds other organophosphate-based models .

Renal Physiology and Diuresis Studies Requiring Dual FAAH/MAGL Inhibition

IDFP is a validated tool for investigating endocannabinoid-mediated regulation of renal function. Intramedullary infusion of IDFP in mice stimulates diuresis and natriuresis (salt excretion) in a COX-2-dependent manner, without affecting glomerular filtration rate . The diuretic effect is mediated specifically by FAAH inhibition leading to elevated endogenous AEA, as demonstrated using FAAH knockout mice. This application leverages IDFP's potent FAAH inhibitory activity (IC₅₀ = 3.0 nM) in a tissue-specific context.

Serine Hydrolase Selectivity Profiling and Chemical Probe Validation

IDFP serves as a critical comparator compound for evaluating the selectivity profiles of novel MAGL and FAAH inhibitors. Its well-characterized IC₅₀ values for MAGL (0.8 nM), FAAH (3.0 nM), and AChE (6300 nM) provide a benchmark for dual inhibition potency and serine hydrolase selectivity . Researchers developing next-generation endocannabinoid modulators can use IDFP as a reference standard to quantify the selectivity window of their candidate compounds, particularly in activity-based protein profiling (ABPP) assays.

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